N-(furan-2-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(furan-2-ylmethyl)-2-phenyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-27(24,17-11-5-2-6-12-17)20-19(21-14-16-10-7-13-25-16)26-18(22-20)15-8-3-1-4-9-15/h1-13,21H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXQUIRHDKUASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine is a complex organic compound characterized by its unique structure, which includes a furan ring, an oxazole moiety, and a phenylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 380.42 g/mol
- IUPAC Name : 4-(benzenesulfonyl)-N-(furan-2-ylmethyl)-2-phenyl-1,3-oxazol-5-amine
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features that enhance interaction with various biological targets. Compounds containing oxazole and furan rings have been reported to exhibit a range of activities, including:
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which are critical in treating chronic inflammatory diseases.
- Antioxidant Activity : The presence of the furan moiety may contribute to its antioxidant properties, helping to neutralize free radicals in biological systems.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, including monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism.
The mechanism of action for this compound is still under investigation. However, it is believed that the oxazole ring can undergo nucleophilic attacks, potentially leading to the formation of reactive intermediates that interact with biological macromolecules. Interaction studies are essential for elucidating its precise mechanism and therapeutic potential.
Comparative Biological Activity
To better understand the significance of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Phenylsulfonyl)-2-furanylamine | Furan ring, sulfonamide | Antimicrobial, anti-inflammatory |
| 5-Aminooxazole derivatives | Oxazole ring, amino group | Antioxidant, anti-cancer |
| 2-(Furanylmethyl)aniline | Furan ring, aromatic amine | Antioxidant activity |
This compound stands out due to its combination of functional groups that may enhance its biological activity compared to other compounds lacking these specific features .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their derivatives:
- Monoamine Oxidase Inhibition : A study evaluated the MAO-A and MAO-B inhibition profile of related compounds. It was found that derivatives similar to this compound exhibited varying degrees of inhibition against MAO-B with IC values indicating significant potency .
- Cytotoxicity and Safety Profiles : Research on related furan-containing compounds indicated low cytotoxicity in various cell lines, suggesting a favorable safety profile for further development .
- Structural Optimization : Ongoing research efforts focus on optimizing the structure of this compound to enhance its efficacy and selectivity against specific biological targets .
Scientific Research Applications
N-(furan-2-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine is a complex organic compound that has a furan ring, a phenylsulfonyl group, and an oxazole moiety. The oxazole structure in this compound is known for its significant role in medicinal chemistry and drug discovery because of its diverse biological activities. The furan group enhances the compound's potential for use in organic synthesis and pharmaceuticals because it contributes to the compound's unique electronic properties.
Potential Applications
This compound's functional groups influence its chemical reactivity. The oxazole ring is subject to nucleophilic attacks, especially at the carbon atom at position 5, which allows for the synthesis of different derivatives. Furthermore, the furan moiety can undergo oxidation reactions, which can lead to the creation of reactive intermediates helpful in additional synthetic pathways.
Compounds with furan and oxazole rings have demonstrated a variety of biological activities. This compound is expected to possess anti-inflammatory and antioxidant properties because its structural features enhance its interaction with biological targets.
Data Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Phenylsulfonyl)-2-furanylamine | Furan ring, sulfonamide | Antimicrobial, anti-inflammatory |
| 5-Aminooxazole derivatives | Oxazole ring, amino group | Antioxidant, anti-cancer |
| 2-(Furanylmethyl)aniline | Furan ring, aromatic amine | Antioxidant activity |
| This compound | Furan moiety, oxazole ring, phenylsulfonyl group | Anti-inflammatory and antioxidant properties |
This compound stands out because it combines a furan moiety with an oxazole ring and a phenylsulfonyl group, which may enhance its biological activity compared to other compounds lacking these specific features.
Case studies
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares the target compound with key analogs, highlighting substituent variations and their implications:
Key Observations
Methylated sulfonyl (4-Me-PhSO₂ in ) introduces steric bulk, which may reduce solubility but improve metabolic stability.
Amine Substituent Effects :
- Furan-2-ylmethyl (target and ) offers a heteroaromatic motif for π-π interactions, whereas benzyl () or 4-fluorophenyl () groups may alter pharmacokinetic profiles.
Positional Isomerism :
- Oxazol-5-amines (target, ) differ significantly from oxazol-2-amines () in electronic distribution and hydrogen-bonding capacity, affecting target selectivity.
Q & A
Advanced Question
- Sulfonyl Group : Enhances electron-withdrawing effects, increasing metabolic stability. Substituting phenylsulfonyl with heteroaryl sulfonamides (e.g., thiazole) may improve solubility .
- Furan Ring : Modulating furan substituents (e.g., methyl groups) can alter lipophilicity and binding affinity. For anti-exudative activity, 2-furylmethyl groups show optimal steric compatibility .
Table 2 : Bioactivity of Analogous Compounds
| Compound | Modification | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Analog A | 5-(Thienyl) | MAO-B inhibition: 12 µM | |
| Analog B | 4-Methoxy | Anti-exudative: 78% inhibition |
What experimental strategies address low yields in the sulfonylation step?
Advanced Question
- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates sulfonylation via nucleophilic catalysis .
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) improves reagent solubility.
- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions .
Contradiction Analysis : Conflicting reports on optimal solvent (THF vs. DMF) suggest substrate-dependent effects. Pilot trials with in situ IR monitoring are recommended .
How does the phenylsulfonyl group influence electronic configuration and reactivity?
Advanced Question
- Electron-Withdrawing Effect : The sulfonyl group reduces electron density on the oxazole ring, decreasing nucleophilicity at C-4. DFT calculations show a 0.3 eV increase in LUMO energy .
- Crystal Packing : Sulfonyl oxygen forms hydrogen bonds with adjacent molecules (e.g., N–H···O=S interactions), stabilizing the lattice .
Mechanistic Insight : Sulfonylation increases oxidative stability but may reduce metabolic clearance in vivo compared to non-sulfonylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
